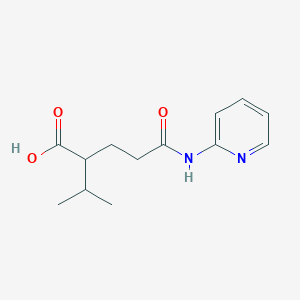
2-isopropyl-5-oxo-5-(2-pyridinylamino)pentanoic acid
説明
2-isopropyl-5-oxo-5-(2-pyridinylamino)pentanoic acid, also known as IPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IPPA is a pyridine derivative and belongs to the class of NMDA receptor antagonists.
作用機序
2-isopropyl-5-oxo-5-(2-pyridinylamino)pentanoic acid acts as an NMDA receptor antagonist. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. Overactivation of the NMDA receptor can lead to excitotoxicity and neuronal damage. 2-isopropyl-5-oxo-5-(2-pyridinylamino)pentanoic acid blocks the NMDA receptor, thereby reducing excitotoxicity and protecting neurons from damage.
Biochemical and Physiological Effects:
2-isopropyl-5-oxo-5-(2-pyridinylamino)pentanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases. 2-isopropyl-5-oxo-5-(2-pyridinylamino)pentanoic acid has also been shown to increase the levels of neurotrophic factors, which promote neuronal survival and growth. Furthermore, 2-isopropyl-5-oxo-5-(2-pyridinylamino)pentanoic acid has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of 2-isopropyl-5-oxo-5-(2-pyridinylamino)pentanoic acid is its neuroprotective properties. It can be used in a wide range of neurodegenerative disease models to study its effects on neuronal survival and function. Additionally, 2-isopropyl-5-oxo-5-(2-pyridinylamino)pentanoic acid has been shown to have low toxicity and can be used in in vivo experiments. However, one of the limitations of 2-isopropyl-5-oxo-5-(2-pyridinylamino)pentanoic acid is its poor solubility in water, which can make it difficult to administer in experiments.
将来の方向性
There are several future directions for the research on 2-isopropyl-5-oxo-5-(2-pyridinylamino)pentanoic acid. One direction is to study its effects on other neurological disorders such as multiple sclerosis and traumatic brain injury. Another direction is to investigate the potential of 2-isopropyl-5-oxo-5-(2-pyridinylamino)pentanoic acid as a treatment for chronic pain. Additionally, further research is needed to optimize the synthesis method of 2-isopropyl-5-oxo-5-(2-pyridinylamino)pentanoic acid and improve its solubility in water. Finally, the development of 2-isopropyl-5-oxo-5-(2-pyridinylamino)pentanoic acid derivatives with improved pharmacokinetic and pharmacodynamic properties could lead to the development of more effective therapies for neurological disorders.
Conclusion:
In conclusion, 2-isopropyl-5-oxo-5-(2-pyridinylamino)pentanoic acid is a promising compound with potential therapeutic applications in the treatment of neurological disorders. Its neuroprotective properties and low toxicity make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and optimize its pharmacokinetic and pharmacodynamic properties.
科学的研究の応用
2-isopropyl-5-oxo-5-(2-pyridinylamino)pentanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-isopropyl-5-oxo-5-(2-pyridinylamino)pentanoic acid has also been shown to have anticonvulsant properties and can be used in the treatment of epilepsy. Furthermore, 2-isopropyl-5-oxo-5-(2-pyridinylamino)pentanoic acid has been shown to have analgesic properties and can be used in the treatment of chronic pain.
特性
IUPAC Name |
5-oxo-2-propan-2-yl-5-(pyridin-2-ylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)10(13(17)18)6-7-12(16)15-11-5-3-4-8-14-11/h3-5,8-10H,6-7H2,1-2H3,(H,17,18)(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZMXRDDBSHVLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)NC1=CC=CC=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]-3-nitrobenzamide](/img/structure/B4389180.png)
![N-allyl-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4389185.png)
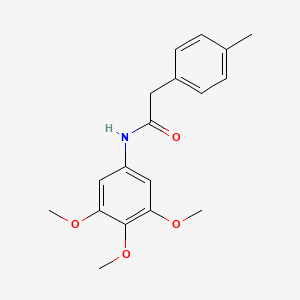
![5-(4-nitrophenyl)-3-(2-phenoxyethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4389200.png)
![phenyl {[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B4389204.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]propyl}isonicotinamide](/img/structure/B4389217.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4389221.png)
![methyl 3-[(2,6-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B4389227.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4389239.png)
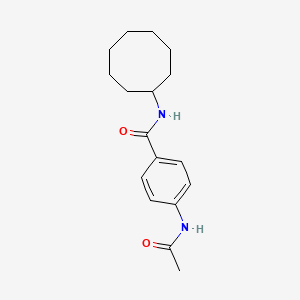
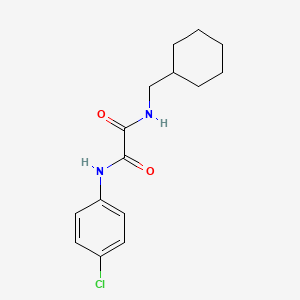
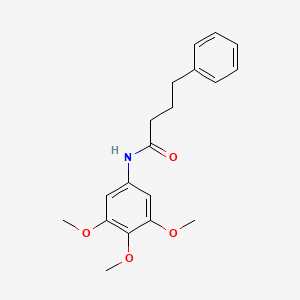
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4389273.png)
![N~2~-ethyl-N~1~-(2-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4389280.png)